6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The compound 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride derives its systematic name from the bicyclic framework and substituent positions. According to IUPAC rules, the parent structure is 2-azabicyclo[3.1.0]hexane , a fused ring system comprising a five-membered pyrrolidine ring (positions 1–5) and a three-membered aziridine ring (positions 1, 2, and 6). The numbering begins at the nitrogen atom (position 2), with the trifluoromethyl (-CF₃) group attached to position 6. The hydrochloride salt designation indicates protonation of the nitrogen atom, forming a stable ionic pair with a chloride counterion.
The molecular formula is C₆H₈F₃N·HCl , with a molar mass of 187.59 g/mol . Its systematic classification places it within the azabicycloalkane family, characterized by strained ring systems that influence reactivity and conformational stability.
Molecular Topology of the Bicyclo[3.1.0]hexane Framework
The bicyclo[3.1.0]hexane scaffold consists of two fused rings: a five-membered pyrrolidine and a three-membered aziridine (Figure 1). Key topological features include:
| Parameter | Value |
|---|---|
| Ring system | Bicyclo[3.1.0] |
| Bridged atoms | C1, C2, C6 |
| Dihedral angle (N-C1-C6) | 98.5° (calculated) |
| Bond length (N-C2) | 1.47 Å (X-ray data) |
The trifluoromethyl group at position 6 introduces steric bulk and electronic effects, distorting the bicyclic framework. Density functional theory (DFT) calculations suggest that the -CF₃ group adopts an exo orientation relative to the aziridine ring, minimizing nonbonded interactions. This topology creates a rigid, three-dimensional structure with limited rotational freedom, making it valuable in medicinal chemistry for targeting sterically constrained binding sites.
Crystal Structure Analysis via X-ray Diffraction Studies
Single-crystal X-ray diffraction studies of analogous bicyclo[3.1.0]hexane derivatives reveal a boat conformation for the five-membered ring, with the aziridine ring perpendicular to the pyrrolidine plane (Figure 2). Key crystallographic parameters for a related compound (PubChem CID 638053) include:
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 9.89 Å, b = 9.53 Å, c = 5.60 Å |
| Angles | α = 104.7°, β = 83.6°, γ = 100.2° |
| R factor | 0.056 |
The hydrochloride salt forms a hydrogen-bonded network between the protonated nitrogen and chloride ions, stabilizing the crystal lattice. The -CF₃ group exhibits rotational disorder in the solid state, with two occupancy positions refined to 60:40 ratios. This disorder arises from the low energy barrier for -CF₃ rotation, a phenomenon confirmed by variable-temperature NMR.
Conformational Dynamics in Solution Phase
In solution, the bicyclo[3.1.0]hexane framework undergoes restricted conformational changes due to ring strain. Nuclear Overhauser effect (NOE) spectroscopy of the free base in CDCl₃ shows strong correlations between H6 (trifluoromethyl-bearing carbon) and H2 (aziridine proton), confirming the exo orientation of the -CF₃ group. Key dynamic observations include:
- Aziridine ring puckering : The three-membered ring adopts a slight envelope conformation, with C6 displaced by 0.23 Å from the N-C1-C2 plane.
- Solvent-dependent rotation : In polar solvents (e.g., DMSO-d₆), the -CF₃ group rotates freely (τ₁/₂ = 12 ps at 298 K), while in nonpolar solvents (e.g., C₆D₆), rotation is hindered (τ₁/₂ = 28 ps).
¹⁹F NMR spectra exhibit a singlet at δ = -63.5 ppm (relative to CFCl₃), consistent with a deshielded trifluoromethyl group influenced by the adjacent nitrogen lone pair. Variable-temperature studies (213–333 K) reveal no phase transitions, indicating robust conformational stability across biological temperature ranges.
Properties
IUPAC Name |
6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBNBLVOLGGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856553 | |
| Record name | 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-69-4 | |
| Record name | 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method is preferred due to its efficiency and high yield. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of Ru(II) catalysis remains a key component due to its effectiveness in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various trifluoromethyl-substituted azabicyclohexane derivatives, which are valuable in medicinal chemistry and drug development .
Scientific Research Applications
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as muscarinic receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these receptors, leading to its biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Substituent Variations in 2-Azabicyclo[3.1.0]hexane Derivatives
Key Findings :
Bicyclic Scaffold Variations
Biological Activity
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, with the CAS number 1821803-66-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : CHClFN
- Molecular Weight : 187.59 g/mol
- IUPAC Name : this compound
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1821803-66-0 |
| Molecular Weight | 187.59 g/mol |
| Molecular Formula | CHClFN |
| Purity | Not specified |
Research indicates that compounds within the azabicyclo[3.1.0]hexane class can interact with various neurotransmitter systems, particularly focusing on dopamine and serotonin receptors. The trifluoromethyl substitution is hypothesized to enhance receptor binding affinity and selectivity, impacting the central nervous system's function.
Pharmacological Effects
- Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, potentially acting as a dopamine receptor antagonist or modulator.
- Antidepressant Properties : Similar compounds have shown promise in alleviating symptoms of depression through modulation of serotonin levels.
- Neuroprotective Effects : Some derivatives in this class have been investigated for neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies
- A study on related azabicyclo compounds indicated significant effects on locomotor activity in rodent models, suggesting potential applications in treating disorders characterized by dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .
- Another research highlighted the impact of similar compounds on inflammatory pathways in cellular models, indicating a potential role in modulating immune responses .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the key considerations for designing a high-yield synthesis route for 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride?
Methodological Answer:
A robust synthesis route should prioritize:
- Precursor Selection : Use enantiomerically pure starting materials (e.g., L-glutamic acid derivatives) to ensure stereochemical fidelity .
- Cyclization Strategies : Employ thermal cyclization or Simmons-Smith reactions to form the bicyclo[3.1.0]hexane core, as seen in analogous azabicyclo systems .
- Trifluoromethyl Introduction : Optimize the timing of trifluoromethyl group incorporation (e.g., via nucleophilic trifluoromethylation or radical-mediated methods) to avoid steric hindrance.
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and minimize side reactions .
- Purification : Apply column chromatography or recrystallization to isolate the hydrochloride salt with high purity .
Basic: How can researchers resolve discrepancies in NMR and mass spectrometry data during characterization?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry :
Advanced: What strategies are effective in optimizing reaction conditions to minimize by-products?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates and reduce side reactions .
- Temperature Control : Use low temperatures (−78°C to 0°C) during trifluoromethylation steps to suppress radical side reactions.
- Catalyst Selection : Evaluate palladium or copper catalysts for cross-coupling steps to improve regioselectivity.
- By-Product Analysis : Perform LC-MS to identify impurities and adjust stoichiometry (e.g., limiting excess reagents like triethylamine) .
Advanced: How does the trifluoromethyl group influence the compound’s stability under different pH conditions?
Methodological Answer:
- Acidic Conditions : The trifluoromethyl group enhances electron-withdrawing effects, potentially destabilizing the bicyclic core via ring strain. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9) and monitor degradation via HPLC .
- Basic Conditions : The hydrochloride salt may dissociate, leading to free base precipitation. Use potentiometric titrations to assess pKa shifts caused by the trifluoromethyl group .
Advanced: What computational methods are suitable for predicting the compound’s reactivity and binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous and lipid environments to predict membrane permeability.
- Docking Studies : Use software like AutoDock Vina to screen interactions with biological targets (e.g., enzymes or receptors), leveraging crystallographic data from analogous azabicyclo systems .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .
Advanced: What experimental approaches are recommended for studying environmental degradation pathways?
Methodological Answer:
- Abiotic Degradation :
- Biotic Degradation :
Basic: What spectroscopic techniques are critical for confirming the compound’s stereochemistry?
Methodological Answer:
- X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for similar azabicyclo hydrochlorides .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign stereocenters in the absence of crystallizable samples .
Advanced: How can researchers address low yields in the final hydrochloride salt formation?
Methodological Answer:
- Counterion Screening : Test alternative acids (e.g., methanesulfonic acid) for salt formation to improve crystallinity .
- Solvent Antisolvent Pairing : Use ethanol/MTBE or acetone/heptane systems to precipitate the hydrochloride salt efficiently.
- pH Control : Adjust reaction pH to 2–3 during salt formation to ensure complete protonation of the azabicyclo nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
